REACTION_CXSMILES
|
[Br:1][CH:2]([CH2:6][CH:7]([CH3:9])[CH3:8])[C:3](Cl)=[O:4].[CH3:10][OH:11]>>[CH3:10][O:11][C:3](=[O:4])[CH:2]([Br:1])[CH2:6][CH:7]([CH3:9])[CH3:8]
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Name
|
|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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BrC(C(=O)Cl)CC(C)C
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Name
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|
Quantity
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200 mL
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Type
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reactant
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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After two hours the methanol is removed
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Duration
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2 h
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Type
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CUSTOM
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Details
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the residual oil is partitioned between chloroform and water
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Type
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CUSTOM
|
Details
|
The chloroform is separated from the water
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Type
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CUSTOM
|
Details
|
removed under reduced pressure
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Type
|
CUSTOM
|
Details
|
to give a residual oil which
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Type
|
DISTILLATION
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Details
|
is distilled under reduced pressure
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Name
|
|
Type
|
product
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Smiles
|
COC(C(CC(C)C)Br)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |